2-Chloro-3-(2-thenoyl)pyridine
Overview
Description
2-Chloro-3-(2-thenoyl)pyridine is an organic compound with the molecular formula C10H6ClNOS. It is a heterocyclic compound that contains both a pyridine ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-thenoyl)pyridine typically involves the reaction of 2-chloropyridine with 2-thenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated purification systems also ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(2-thenoyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or ethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or ethers.
Scientific Research Applications
2-Chloro-3-(2-thenoyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-thenoyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but lacking the thiophene ring.
3-(2-Thenoyl)pyridine: Similar structure but without the chlorine atom.
2-Chloro-3-(2-furyl)pyridine: Contains a furan ring instead of a thiophene ring .
Uniqueness: 2-Chloro-3-(2-thenoyl)pyridine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-thiophen-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-10-7(3-1-5-12-10)9(13)8-4-2-6-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABLMHZQMXLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568823 | |
Record name | (2-Chloropyridin-3-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125035-34-9 | |
Record name | (2-Chloropyridin-3-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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